Product packaging for 5-(N-tert-Butyl)amiloride(Cat. No.:CAS No. 1152-29-0)

5-(N-tert-Butyl)amiloride

Cat. No.: B074659
CAS No.: 1152-29-0
M. Wt: 285.73 g/mol
InChI Key: BUGBFZNZJXLHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(N-tert-Butyl)amiloride is a potent and selective inhibitor of the epithelial sodium channel (ENaC), derived from the classic diuretic agent amiloride. Its primary research value lies in its enhanced specificity and potency compared to the parent compound, as the tert-butyl modification reduces its activity on the Na+/H+ exchanger (NHE), making it a superior tool for isolating ENaC-mediated processes. This mechanism allows researchers to effectively block sodium uptake in epithelial tissues, which is critical for studying ion transport physiology, airway surface liquid regulation, and blood pressure control. Beyond its classical role, this compound has gained significant attention in oncology research for its ability to inhibit the urokinase-type plasminogen activator (uPA) system, a key pathway involved in tumor cell invasion, metastasis, and angiogenesis. It is also investigated for its potential cardioprotective effects, particularly in models of ischemia-reperfusion injury. Supplied as a high-purity solid, this compound is an essential pharmacological tool for dissecting sodium channel function and exploring novel therapeutic strategies in cancer and cardiovascular disease. It is soluble in DMSO and suitable for in vitro and ex vivo applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClN7O B074659 5-(N-tert-Butyl)amiloride CAS No. 1152-29-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1152-29-0

Molecular Formula

C10H16ClN7O

Molecular Weight

285.73 g/mol

IUPAC Name

3-amino-5-(tert-butylamino)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide

InChI

InChI=1S/C10H16ClN7O/c1-10(2,3)18-7-5(11)15-4(6(12)16-7)8(19)17-9(13)14/h1-3H3,(H3,12,16,18)(H4,13,14,17,19)

InChI Key

BUGBFZNZJXLHKN-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Canonical SMILES

CC(C)(C)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Other CAS No.

1152-29-0

Synonyms

5-(N-tert-butyl)amiloride
5-N-t-butylamiloride

Origin of Product

United States

Molecular Mechanisms and Specific Targets of 5 N Tert Butyl Amiloride

Interaction with Sodium-Hydrogen Exchangers (NHEs)

The primary molecular targets of 5-substituted amiloride (B1667095) analogs, including 5-(N-tert-Butyl)amiloride, are the Na+/H+ exchangers. These are a family of transmembrane proteins that play a crucial role in regulating intracellular pH (pHi), cell volume, and sodium homeostasis by mediating the exchange of one intracellular proton for one extracellular sodium ion.

Potency and Selectivity of this compound for NHE Isoforms

The structure-activity relationship of amiloride analogs has been extensively studied, revealing that substitutions at the 5-amino group of the pyrazine (B50134) ring are well-tolerated and can significantly enhance the inhibitory potency against NHEs, particularly the ubiquitously expressed NHE1 isoform. While specific kinetic data for this compound is not extensively detailed in publicly available literature, the properties of other 5-N-alkyl substituted analogs provide a strong basis for its expected behavior.

Research indicates that increasing the bulk and hydrophobicity of the substituent at the 5-position generally leads to higher affinity for NHE1. Analogs with bulky alkyl groups, such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and 5-(N,N-hexamethylene)amiloride (HMA), are potent inhibitors of NHE1. nih.gov For instance, EIPA is a well-characterized and potent inhibitor of several NHE isoforms. researchgate.net The NHE1 isoform is substantially more sensitive to inhibition by amiloride and its analogues than the NHE3 isoform. researchgate.net

The general trend observed for 5-substituted amilorides is a high potency for NHE1, which is a key regulator of intracellular pH in most mammalian cells. researchgate.net It is expected that this compound follows this trend, exhibiting potent inhibition of the NHE1 isoform. The selectivity for different NHE isoforms can vary among amiloride analogs. For example, NHE1 generally shows higher sensitivity to these inhibitors compared to NHE2 and NHE3. researchgate.netmdpi.com

Inhibitory Potency of Amiloride Analogs on NHE1
CompoundNHE1 IC50
Amiloride3 µM
5-(N-ethyl-N-isopropyl)amiloride (EIPA)~0.033 µg/mL
5-morpholino amiloride129 nM
5-(1,4-oxazepine) amiloride85 nM

This table presents data for related amiloride analogs to illustrate the typical potency range for 5-substituted derivatives against the NHE1 isoform. nih.govnih.govselleckchem.com

Inhibition of Proton Secretion in Epithelial Systems

In epithelial tissues, such as the renal proximal tubule, NHEs located on the apical membrane are fundamental for proton (H+) secretion, which in turn drives the reabsorption of bicarbonate (HCO3-) and sodium (Na+). By inhibiting these exchangers, this compound is expected to effectively reduce proton secretion.

Studies on amiloride analogs like EIPA have demonstrated their ability to inhibit Na+-dependent proton secretion in epithelial cells. nih.gov This inhibition leads to a decrease in the acidification of the luminal fluid. The mechanism involves the direct binding of the amiloride analog to the NHE, which blocks the ion translocation pathway, thereby preventing the efflux of protons from the cell. This action disrupts the normal acid-base balance maintained by these epithelial systems.

Influence on Intracellular pH Homeostasis

A direct consequence of NHE inhibition is the disruption of intracellular pH (pHi) homeostasis. NHEs are major regulators of pHi, extruding excess protons from the cytoplasm to prevent intracellular acidification. By blocking this mechanism, 5-substituted amiloride analogs cause a decrease in intracellular pH. nih.govscbt.comnih.gov

This effect is particularly pronounced under conditions of cellular acid loading or in an acidic extracellular environment. nih.gov The inhibition of NHE1 by compounds like EIPA and HMA has been shown to lead to a sustained decrease in pHi. nih.govnih.gov This ability to modulate intracellular pH is a key aspect of the cellular effects of these compounds and is a direct result of their interaction with Na+/H+ exchangers. scbt.com Therefore, this compound is anticipated to be a potent tool for inducing intracellular acidification through the inhibition of NHE activity.

Comparative Analysis of Epithelial Sodium Channel (ENaC) Modulation

The epithelial sodium channel (ENaC) is another important target of amiloride. ENaC is crucial for sodium reabsorption in various epithelial tissues, including the kidney, lung, and colon. nih.govwikipedia.org However, the structural modifications at the 5-position of amiloride drastically alter its interaction with ENaC.

Relative Potency of this compound on ENaC Activity

While amiloride itself is a potent blocker of ENaC, the addition of bulky substituents at the 5-position is known to significantly reduce or even abolish this activity. nih.gov This structure-activity relationship is a defining feature of this class of amiloride derivatives. The binding site for amiloride on ENaC is located within the pore of the channel, and the introduction of a large group at the 5-position likely creates steric hindrance that prevents effective binding. drugbank.com

Therefore, this compound is expected to have a very low potency for ENaC. This makes it a selective inhibitor of NHEs over ENaCs. This property is highly valuable in research, as it allows for the specific investigation of NHE-mediated processes without the confounding effects of ENaC blockade. nih.gov

General Effect of 5-Substitution on Amiloride Target Potency
TargetAmiloride5-Substituted Amilorides (e.g., this compound)
NHE1Moderate PotencyHigh Potency
ENaCHigh PotencyLow to No Potency

Cellular and Subcellular Effects in Research Models

In Vitro Investigations of Ion Flux and Membrane Potential

The primary mechanism of action of amiloride (B1667095) is the blockade of epithelial sodium channels (ENaC), which play a crucial role in sodium reabsorption in epithelial tissues. nih.govcore.ac.uk However, modifications to the amiloride molecule, particularly at the C5 position of the pyrazine (B50134) ring where the tert-Butyl group in 5-(N-tert-Butyl)amiloride is located, can significantly alter its selectivity and potency for different ion transporters.

In renal epithelial cells, amiloride is a potent inhibitor of ENaC, leading to a decrease in sodium reabsorption and a subsequent alteration in the transepithelial potential difference. ubc.ca This inhibition of sodium influx leads to a hyperpolarization of the apical membrane. nih.gov The structure-activity relationship of amiloride analogs indicates that substitutions at the 5-amino group, such as the tert-Butyl group, tend to decrease the affinity for ENaC while increasing the affinity for the Na+/H+ exchanger (NHE). nih.gov

While direct studies on this compound in renal epithelial cells are limited, research on analogous compounds provides insight. For instance, the amiloride analog 5-(N-ethyl-N-isopropyl)amiloride (EIPA) has been shown to be a more potent inhibitor of the Na+/H+ exchanger than amiloride in renal brush border membrane vesicles. nih.gov This suggests that this compound would likely exhibit a reduced ENaC inhibitory effect compared to the parent compound, amiloride, and may have a more pronounced effect on NHE-mediated ion flux. Inhibition of the Na+/H+ exchanger by amiloride has been shown to reduce the potassium conductance of the luminal cell membrane in the frog diluting segment. nih.gov

Table 1: Comparative Effects of Amiloride Analogs on Ion Transport in Renal Epithelial Models
CompoundPrimary TargetEffect on Sodium TransportReference Cell/Tissue Model
AmilorideEpithelial Sodium Channel (ENaC)Potent InhibitionRabbit Cortical Collecting Tubule ubc.ca
5-(N-ethyl-N-isopropyl)amiloride (EIPA)Na+/H+ Exchanger (NHE)Potent Inhibition of NHE-mediated Na+ uptakeRat Renal Brush Border Membrane Vesicles nih.gov
PhenamilEpithelial Sodium Channel (ENaC)InhibitionRat Renal Brush Border Membrane Vesicles nih.gov

In airway epithelial cells, the regulation of ion transport is critical for maintaining the airway surface liquid volume, which is essential for mucociliary clearance. nih.govresearchgate.net In conditions like cystic fibrosis, hyperabsorption of sodium through ENaC contributes to the dehydration of airway surfaces. nih.gov Amiloride and its analogs have been investigated for their potential to block ENaC in these cells and thereby rehydrate the airway surface. nih.gov

Studies on human bronchial epithelial cells have shown that amiloride causes a rapid decrease in the short-circuit current (Isc), indicative of reduced sodium transport. nih.gov More potent amiloride analogs, such as benzamil (B1198395) and phenamil, have been evaluated to overcome the low potency and short duration of action of amiloride on airway surfaces. nih.gov While these second-generation analogs showed greater potency in vitro, their rapid absorption limited their in vivo efficacy. nih.gov Given the structure-activity relationship of C5-substituted amiloride derivatives, it is plausible that this compound would have a reduced effect on ENaC in airway epithelia compared to amiloride.

Research on the effects of amiloride analogs in hepatocytes has revealed interactions with ion transporters other than ENaC. A study in primary rat hepatocyte cultures demonstrated that amiloride and its more potent analogs, 5-(N,N-dimethyl)amiloride (DMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA), inhibit the Na+/K+-transporting ATPase (Na+/K+-ATPase) and Na+-coupled alanine (B10760859) transport. researchgate.net The rank order of potency for inhibiting ouabain-sensitive 86Rb+ uptake (a measure of Na+/K+-ATPase activity) was EIPA > DMA > amiloride. researchgate.net

These findings suggest that this compound, as a C5-substituted analog, may also modulate hepatocyte function by inhibiting Na+/K+-ATPase and other Na+-dependent transport processes. Furthermore, amiloride has been shown to inhibit the hormonal stimulation of amino acid transport in isolated rat hepatocytes, an effect attributed to the prevention of the synthesis of high-affinity transport proteins. nih.gov Another study found that amiloride can inhibit the constitutive internalization of epidermal growth factor (EGF) receptors, leading to their accumulation on the hepatocyte surface. nih.gov

Exploration of Cellular Signaling Pathways and Metabolic Processes

The influence of amiloride and its derivatives on ion transport can have profound downstream effects on cellular signaling pathways that regulate cell proliferation, motility, and survival. These effects are particularly relevant in the context of cancer biology.

Amiloride and its analogs have been shown to possess anti-proliferative and anti-migratory properties in various cancer cell lines. nih.gov These effects are often attributed to the inhibition of the Na+/H+ exchanger isoform 1 (NHE1), which is frequently upregulated in tumors and contributes to an acidic tumor microenvironment that promotes invasion and metastasis. nih.gov

Studies with 5-(N-ethyl-N-isopropyl) amiloride (EIPA) have demonstrated that inhibition of NHE1 can suppress the migration and invasion of hepatocellular carcinoma cells under hypoxic conditions. dntb.gov.ua This effect was mediated through the downregulation of matrix metalloproteinase-2 (MMP-2), MMP-9, and vascular endothelial growth factor (VEGF) in an ERK1/2 dependent manner. dntb.gov.ua

Research on 5-(N,N-hexamethylene)amiloride (HMA), another C5-substituted analog, has shown that it can be cytotoxic to various breast cancer cell lines, irrespective of their molecular profile. nih.gov This suggests that the anti-proliferative effects of these compounds are not limited to a specific cancer subtype. The parent compound, amiloride, has been found to inhibit tumor growth and cell proliferation in vivo in H6 hepatoma and DMA/J mammary adenocarcinoma models, which correlated with a decrease in intranuclear sodium content. nih.gov

Table 2: Effects of C5-Substituted Amiloride Analogs on Cancer Cell Proliferation and Motility
CompoundCell LineObserved EffectProposed Mechanism of Action
5-(N-ethyl-N-isopropyl)amiloride (EIPA)HepG2 (Hepatocellular Carcinoma)Suppression of migration and invasionInhibition of NHE1, downregulation of MMP-2, MMP-9, and VEGF
5-(N,N-hexamethylene)amiloride (HMA)MDA-MB-231, MCF7, SKBR3 (Breast Cancer)CytotoxicityInduction of oxidative stress, leading to necrosis

A significant area of research for amiloride derivatives is their potential for selective cytotoxicity towards cancer cells while sparing normal, non-transformed cells. escholarship.orgnih.gov This selectivity is crucial for the development of effective cancer therapies with minimal side effects.

Studies with HMA have demonstrated that it is cytotoxic to a range of breast cancer cell lines but not to non-transformed human breast cells. nih.gov The mechanism of cell death induced by HMA appears to be a non-apoptotic pathway, likely necrosis, which is triggered by the induction of oxidative stress. nih.govnih.gov This is supported by the observation that the cytotoxic effects of amiloride on cancer cells can be diminished by N-acetylcysteine, a reactive oxygen species (ROS) scavenger. nih.gov

The increased lipophilicity of C5-substituted amiloride analogs, including what would be expected for this compound, is thought to contribute to their enhanced cytotoxic potency compared to the parent compound. researchgate.netresearchgate.net This enhanced lipophilicity may facilitate the compounds' entry into cells and their interaction with intracellular targets. Furthermore, amiloride has been shown to sensitize cancer cells to other therapeutic agents. For example, it can sensitize prostate cancer cells to the tyrosine kinase inhibitor lapatinib (B449) and pancreatic cancer cells to erlotinib. nih.govnih.gov

Role in Caspase-Independent Cell Death and Apoptosis-Inducing Factor (AIF) Translocation

Research into amiloride and its derivatives has uncovered a mechanism of inducing cell death in cancer cells that bypasses the classical caspase-dependent apoptotic pathways. Certain cell-permeant amiloride analogs have been shown to trigger a form of programmed necrosis, or necroptosis, which is critically dependent on the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.

In models of malignant glioma and breast cancer, cell-permeant derivatives of amiloride, such as 5-benzylglycinyl-amiloride (UCD38B), have been demonstrated to effectively kill both proliferating and non-proliferating cancer cells. This action is distinct from cell-impermeant analogs which may only produce a cytostatic effect. The cytotoxic mechanism involves the targeting of intracellular urokinase plasminogen activator (uPA), leading to its mislocalization to perinuclear mitochondria. This event disrupts the mitochondrial membrane potential, triggering the release of AIF.

Once released into the cytosol, AIF translocates to the nucleus, where it participates in chromatin condensation and large-scale DNA fragmentation, culminating in a caspase-independent form of cell death. Studies have confirmed this pathway by demonstrating that the reduction of AIF expression through siRNA significantly diminishes the cytotoxic effects of these amiloride derivatives without activating the caspase cascade. This suggests that the ability of the amiloride analog to access the cell's interior is crucial for initiating this AIF-mediated necroptotic pathway.

Assessment of Anti-Enzymatic Activities (e.g., Urokinase-Type Plasminogen Activator (uPA))

Amiloride and its derivatives are recognized competitive inhibitors of the urokinase-type plasminogen activator (uPA), a serine protease. The uPA system is implicated in various physiological and pathological processes, including cancer cell invasion and metastasis, due to its role in degrading the extracellular matrix. Elevated levels of uPA are often associated with a poor prognosis in several types of cancer.

The inhibitory action of amiloride on uPA disrupts the conversion of the inactive zymogen, plasminogen, into plasmin. Plasmin is a broad-spectrum protease that activates other enzymes, such as matrix metalloproteinases (MMPs), which collectively facilitate tissue remodeling and tumor cell invasion. By blocking uPA's catalytic activity, amiloride and its analogs can attenuate these processes.

Interestingly, the binding site of amiloride to uPA can vary between species, which has implications for preclinical drug development and testing. While amiloride is a specific inhibitor of uPA, it does not significantly inhibit the structurally similar tissue-type plasminogen activator (tPA). This specificity makes uPA an attractive target for anti-cancer therapies. Furthermore, research has demonstrated that in proteinuric kidney disease, amiloride's inhibition of aberrantly filtered uPA can reduce intratubular complement activation, suggesting a role in mitigating proinflammatory signaling in the kidneys.

Investigations into Anti-Pathogen Mechanisms (e.g., Viral, Fungal)

The therapeutic potential of amiloride derivatives extends to anti-pathogen applications, with research demonstrating activity against various viruses and fungi through distinct mechanisms.

Antiviral Mechanisms: The antiviral properties of amiloride and its analogs are multifaceted. A primary mechanism involves the inhibition of viral entry into host cells. Many viruses, including HIV-1, SARS-CoV-2, and Puumala Virus, exploit the host cell's macropinocytosis pathway for entry. nih.govnih.govasm.org Amiloride derivatives, such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA), are potent inhibitors of this pathway, thereby blocking viral internalization. nih.govnih.gov

Another significant antiviral strategy involves the targeting of viral ion channels (viroporins). The small envelope (E) protein of coronaviruses like SARS-CoV-1 and SARS-CoV-2 forms a cation-selective ion channel essential for viral assembly, release, and pathogenesis. Amiloride analogs, particularly hexamethylene amiloride (HMA), have been shown to inhibit these channels, suggesting a potential broad-spectrum application against coronaviruses. nih.gov Similar ion channel-blocking activity has been noted for HMA against viruses such as hepatitis C, influenza, and HIV-1. nih.gov

More recently, amiloride-based compounds have been identified that inhibit SARS-CoV-2 replication by directly targeting conserved RNA structures within the 5'-untranslated region (UTR) of the viral genome. dntb.gov.uabiorxiv.orgnews-medical.net This interaction represses viral gene translation, representing a novel RNA-targeted antiviral approach. news-medical.net Studies have also shown that amiloride can inhibit the replication of other viruses like Foot-and-Mouth Disease Virus (FMDV) in a dose-dependent manner. nih.gov

Amiloride AnalogVirusMechanism of ActionReference
EIPA, DMAHIV-1, SARS-CoV-2, Puumala VirusInhibition of Viral Entry via Macropinocytosis nih.govnih.govasm.org
HMASARS-CoV-1, SARS-CoV-2, HCV, Influenza, HIV-1Inhibition of Viral Ion Channels (Viroporins) nih.gov
DMA-135, DMA-155SARS-CoV-2Targeting Viral RNA Structures to Inhibit Translation news-medical.netbiorxiv.org
AmilorideFoot-and-Mouth Disease Virus (FMDV)Inhibition of Viral Replication nih.gov

Antifungal Mechanisms: While amiloride itself demonstrates limited antifungal capabilities, certain derivatives have shown significant promise. Specifically, 5-(N,N-hexamethylene)amiloride (HMA) exhibits robust, dose-dependent growth inhibition against pathogenic fungi, including Cryptococcus neoformans and Cryptococcus gattii. nih.gov Research indicates that the hydrophobic substitution at the 5-amino group of the amiloride scaffold is a key determinant of its antifungal activity. escholarship.org

A noteworthy finding is the synergistic relationship between HMA and conventional azole antifungal drugs. nih.govescholarship.org Studies using a checkerboard dilution strategy revealed that HMA, when combined with agents like posaconazole, voriconazole, or ketoconazole, resulted in fractional inhibitory concentrations (FIC) below 0.5, indicating strong synergy. nih.gov This suggests that HMA could be used in combination therapies to enhance the efficacy of existing antifungal treatments and potentially overcome drug resistance. nih.govescholarship.orgnih.gov

Influence on Endocytic Pathways

Amiloride and its derivatives are widely recognized and utilized in cell biology research as specific inhibitors of macropinocytosis, a distinct form of endocytosis. Macropinocytosis is a process of non-specific bulk uptake of extracellular fluid and solutes into large vesicles called macropinosomes. This pathway is differentiated from other endocytic routes, such as clathrin-mediated endocytosis, by its unique sensitivity to amiloride-based compounds.

The mechanism of inhibition is linked to the primary pharmacological target of amiloride: the Na+/H+ exchanger (NHE), particularly the NHE1 isoform located on the plasma membrane. By inhibiting NHE, these compounds prevent the extrusion of protons (H+) from the cell. This leads to a localized decrease in the submembranous pH at sites of nascent macropinosome formation.

This acidification of the cytosol immediately beneath the plasma membrane has a critical downstream effect: it prevents the activation of key Rho family GTPases, specifically Rac1 and Cdc42. The activation of Rac1 and Cdc42 is an essential step for orchestrating the complex actin cytoskeleton remodeling—including membrane ruffling—that drives the formation and closure of macropinosomes. By disrupting this pH-sensitive signaling cascade, amiloride and its analogs effectively halt the macropinocytotic process.

Preclinical Research Models Utilizing 5 N Tert Butyl Amiloride

In Vivo Animal Models for Studying Renal Physiology

Animal models have been instrumental in elucidating the physiological roles of various ion transporters in the kidney. The use of specific inhibitors like 5-(N-tert-Butyl)amiloride allows for the targeted investigation of these transport mechanisms.

Microperfusion Studies in Rat Proximal Convoluted Tubules

Research using in vivo microperfusion in rat superficial proximal convoluted tubules has demonstrated that luminal amiloride (B1667095) can inhibit proximal acidification. nih.gov For instance, at a perfusion rate of 14 nl/min, 10 M amiloride reduced bicarbonate absorption from 103 ± 7 to 81 ± 5 pmol mm min and volume absorption from 2.03 ± 0.15 to 1.57 ± 0.06 nl mm min. nih.gov At a higher perfusion rate of 41 nl/min, the same concentration of amiloride led to a more significant inhibition of bicarbonate absorption, from 179 ± 8 to 114 ± 9 pmol mm min. nih.gov These effects are attributed to the inhibition of the Na/H antiporter. nih.gov Given that this compound is a more specific inhibitor of NHEs, it is plausible that it would exhibit similar, if not more potent, effects in this experimental model. However, direct experimental data for this compound is currently lacking.

Table 1: Effect of Amiloride on Transport in Rat Proximal Convoluted Tubules (Microperfusion Data)

Perfusion Rate Amiloride Concentration Bicarbonate Absorption (pmol mm⁻¹ min⁻¹) Volume Absorption (nl mm⁻¹ min⁻¹)
14 nl/min Control 103 ± 7 2.03 ± 0.15
14 nl/min 10⁻³ M 81 ± 5 1.57 ± 0.06
41 nl/min Control 179 ± 8 Not Reported
41 nl/min 10⁻³ M 114 ± 9 Not Reported

Data derived from studies on amiloride. nih.gov

Assessment of Bicarbonate Reabsorption in Rodents

The regulation of bicarbonate reabsorption in the kidney is crucial for maintaining systemic acid-base balance. The Na/H exchanger plays a significant role in this process, particularly in the proximal tubule.

Table 2: Systemic Effects of Chronic Amiloride Administration in Rats

Parameter Control Group Amiloride-Treated Group
Plasma Bicarbonate (mmol/liter) 25.9 21.3
Plasma Potassium (mmol/liter) 3.3 4.9
Fractional Excretion of Potassium (%) 37.4 11.2
Urine pH (under DOCA and Na₂SO₄ load) 5.55 6.35

Data from a study on amiloride-induced hyperkalemic distal renal tubular acidosis. nih.gov

Animal Models for Pulmonary and Airway Epithelial Research

While direct in vivo studies utilizing this compound in animal models of pulmonary and airway epithelial research were not identified in the literature reviewed, the importance of amiloride-sensitive sodium transport is well-established. The available research focuses on the broader effects of amiloride on ASL regulation. The precise in vivo effects of more specific NHE inhibitors like this compound on ASL pH and volume in animal models remain an area for further investigation. nih.gov

Efficacy Studies in Non-Human Disease Models

The therapeutic potential of this compound has been explored in various non-human disease models, leveraging its ability to modulate intracellular pH and sodium levels through NHE inhibition.

Cancer Xenograft Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used in preclinical cancer research as they more accurately reflect the heterogeneity and drug response of human tumors. nih.govnih.govmdpi.comrcsi.com The dysregulation of pH homeostasis, often mediated by NHEs, is a hallmark of many cancers and contributes to tumor progression and drug resistance.

Despite the strong rationale for targeting NHEs in cancer, specific studies evaluating the efficacy of this compound in cancer xenograft models, including those for glioblastoma, were not found in the reviewed scientific literature. Extensive chemosensitivity testing has been performed on a variety of compounds in glioblastoma PDX models, but these have not included this compound. frontiersin.org Future research utilizing well-characterized PDX models could provide valuable insights into the potential of this compound as a therapeutic agent for various cancers.

Models of Fungal Infection

Invasive fungal infections pose a significant threat, particularly to immunocompromised individuals. There is a continuous search for novel antifungal agents with unique mechanisms of action. The disruption of ion homeostasis in fungal cells represents a potential therapeutic strategy.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Amiloride
Sodium
Hydrogen
Bicarbonate
Potassium
Chloride
Sodium Sulphate

Viral Replication Models

A comprehensive review of available scientific literature did not yield specific studies or data on the use of this compound in viral replication models. While other amiloride derivatives have been investigated for their antiviral properties against a range of viruses, research focusing specifically on the tert-Butyl analog in this context is not presently available in the public domain. The potential inhibitory effects of this compound on viral entry, replication, or egress remain to be elucidated through future research initiatives.

Interactive Data Table: Research Findings of this compound in Viral Replication Models

Virus StudiedCell Line/Model SystemObserved Effect on Viral ReplicationMechanism of Action
No data availableNo data availableNo data availableNo data available

Note: The table is populated with "No data available" as no specific research findings for this compound in viral replication models were identified.

Application of this compound in Ex Vivo Tissue Preparations

The application of this compound in ex vivo tissue preparations has not been documented in the reviewed scientific literature. Ex vivo models, which utilize tissue samples in an artificial environment outside the organism, are crucial for studying the physiological and pharmacological effects of compounds on specific tissues. However, there are no available studies that have employed this methodology to investigate the activity of this compound. Consequently, its effects on ion channels, tissue-specific transport mechanisms, or other physiological parameters in ex vivo settings are currently unknown.

Interactive Data Table: Research Findings of this compound in Ex Vivo Tissue Preparations

Tissue TypeExperimental ModelKey Findings
No data availableNo data availableNo data available

Note: The table is populated with "No data available" as no specific research findings for this compound in ex vivo tissue preparations were identified.

Advanced Methodologies and Future Research Directions

High-Throughput Screening for Novel Target Identification

High-Throughput Screening (HTS) represents a powerful methodology for identifying novel biological targets of 5-(N-tert-Butyl)amiloride beyond its well-documented effects on ion channels and exchangers. drugtargetreview.comresearchgate.net HTS allows for the rapid testing of large libraries of compounds against a multitude of biological targets, but it can also be inverted to screen a single compound, like this compound, against vast panels of proteins, enzymes, or cellular pathways. drugtargetreview.comnih.gov This approach facilitates the discovery of previously unknown mechanisms of action and potential "off-target" effects that could be harnessed for new therapeutic applications.

The process involves the use of automation, miniaturized assays, and large-scale data analysis to screen for activity. researchgate.net Both biochemical and cell-based assays are employed. nih.gov

Biochemical Assays: These in vitro screens assess the direct interaction of this compound with isolated proteins, such as enzymes or receptors. drugtargetreview.com Techniques like Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization can be used to detect binding or inhibition of target proteins. nih.gov

Cell-Based Assays: These assays measure the functional consequences of the compound's activity within a cellular context. nih.gov This can include reporter gene assays, which detect changes in gene expression, or phenotypic screens that monitor for changes in cell viability, morphology, or other observable characteristics. nih.gov

A key advantage of HTS is its ability to uncover novel activities without prior knowledge of the binding mode, leading to the identification of compounds with diverse chemical structures and mechanisms of action. drugtargetreview.com For this compound, HTS campaigns can be designed to screen against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other target classes to identify unexpected interactions. Subsequent "hit" validation and target deconvolution studies are then essential to confirm these initial findings and identify the specific molecular target responsible for the observed activity. nih.gov

Table 1: High-Throughput Screening (HTS) Approaches for this compound

HTS ApproachDescriptionPotential Application for this compoundExample Readout
Biochemical ScreeningTests the compound against a library of isolated molecular targets (e.g., enzymes, receptors).Identify direct binding partners and novel enzyme inhibition profiles beyond known ion channels.Fluorescence, Luminescence, Radioactivity
Cell-Based Phenotypic ScreeningMeasures the effect of the compound on whole cells, looking for specific changes in cell behavior or appearance.Discover effects on cell proliferation, migration, or apoptosis in various cancer cell lines, suggesting new therapeutic areas.High-Content Imaging, Cell Viability Assays (e.g., MTT)
Reporter Gene AssaysUtilizes genetically modified cells that express a reporter gene (e.g., luciferase) under the control of a specific promoter.Identify modulation of specific signaling pathways (e.g., NF-κB, Wnt) by measuring changes in reporter gene activity.Luminescence, Fluorescence
Target DeconvolutionFollow-up strategies (e.g., chemical proteomics, CRISPR screens) used after a phenotypic screen to identify the specific molecular target responsible for the observed effect. nih.govPinpoint the exact protein(s) through which this compound exerts a newly discovered cellular effect.Mass Spectrometry, Next-Generation Sequencing

Advanced Imaging Techniques for Intracellular Ion Dynamics

Understanding the precise effects of this compound on intracellular ion concentrations and fluxes is critical to deciphering its mechanism of action. Advanced imaging techniques provide the ability to visualize and quantify these dynamics in living cells with high spatial and temporal resolution. nih.govbond.edu.au These methods have moved beyond simple measurements to allow for real-time tracking of ions within subcellular compartments. nih.gov

Techniques such as confocal microscopy and two-photon microscopy, when combined with ion-sensitive fluorescent dyes, enable the monitoring of changes in intracellular concentrations of ions like Na+, K+, and Ca2+. mdpi.com For instance, the effect of this compound on Na+/H+ exchange can be directly observed by imaging intracellular pH (pHi) changes using pH-sensitive probes. nih.gov

Furthermore, super-resolution microscopy (SRM) techniques, such as Structured Illumination Microscopy (SIM) and Stimulated Emission Depletion (STED) microscopy, offer the potential to visualize the localization of ion channels and transporters on the cell membrane at a resolution far beyond the diffraction limit of conventional light microscopy. nih.gov This would allow researchers to study how this compound might influence the clustering or trafficking of its target proteins, providing deeper mechanistic insights. Voltage-sensitive dyes (VSDs) are another powerful tool, enabling the non-invasive, high-resolution visualization of electrical activity and changes in membrane potential induced by the compound's effect on ion channels. mdpi.com

Table 2: Advanced Imaging Techniques for Studying this compound Effects

Imaging TechniquePrincipleApplication to this compound Research
Confocal Laser Scanning Microscopy (CLSM)Uses a pinhole to reject out-of-focus light, allowing for optical sectioning and 3D reconstruction.Visualize and quantify changes in intracellular ion concentrations (Na+, Ca2+, H+) using specific fluorescent indicators.
Förster Resonance Energy Transfer (FRET)Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore to detect molecular interactions. mdpi.comDevelop biosensors to monitor conformational changes in target ion channels upon binding of this compound.
Super-Resolution Microscopy (e.g., STED, SIM)Overcomes the diffraction limit of light microscopy to achieve nanoscale resolution. nih.govVisualize the subcellular localization and potential redistribution of target channels (e.g., ENaC) in the plasma membrane in response to the compound.
Voltage-Sensitive Dyes (VSDs)Fluorescent molecules that change their spectral properties in response to changes in the surrounding electric field. mdpi.comMonitor real-time changes in cellular membrane potential resulting from the inhibition of ion transport by this compound.

Development of Genetically Modified Cell Lines and Organoids for Mechanistic Studies

The use of genetically engineered cell lines and three-dimensional (3D) organoid models offers a more controlled and physiologically relevant platform for investigating the mechanisms of this compound. crownbio.comjbtr.or.kr These models allow for precise manipulation of the biological system to dissect the compound's specific molecular interactions.

Genetically modified cell lines can be created using techniques like CRISPR-Cas9 to knock out, knock in, or mutate specific ion channels or transporters. nih.gov For example, a cell line lacking the epithelial sodium channel (ENaC) could be used to definitively determine which effects of this compound are ENaC-dependent and which are mediated through other targets. nih.govpatsnap.com Conversely, overexpressing a specific channel subtype can help characterize the compound's selectivity and potency for that particular target.

Organoids, which are 3D structures derived from stem cells that self-organize to mimic the architecture and function of native organs, represent a significant advance over traditional 2D cell culture. jbtr.or.krmdpi.com Intestinal or kidney organoids, for instance, can be used to study the effects of this compound on epithelial transport and barrier function in a context that more closely resembles in vivo conditions. crownbio.comjbtr.or.kr Engineering these organoids with reporter genes (e.g., for bioluminescence) can further enable real-time monitoring of treatment responses. crownbio.com

Table 3: Genetically Engineered Models for Mechanistic Studies

Model SystemDescriptionApplication in this compound Research
Knockout (KO) Cell LinesCells in which a specific gene (e.g., a gene encoding an ion channel subunit) has been inactivated.To validate whether a specific channel is a true target by observing if the compound's effect is abolished in its absence.
Overexpression Cell LinesCells engineered to produce a high level of a specific protein of interest.To study the interaction of this compound with a specific ion channel isoform in isolation.
Patient-Derived Organoids3D cultures grown from a patient's tissue, potentially carrying disease-specific mutations.To test the efficacy of this compound in a personalized medicine context, for example, in organoids derived from patients with Liddle syndrome. patsnap.com
Reporter-Engineered OrganoidsOrganoids modified to express a reporter protein (e.g., GFP, luciferase) under the control of a pathway-specific promoter. crownbio.comTo monitor the activation or inhibition of specific signaling pathways in a 3D tissue model in response to the compound.

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating ligand-target interactions at an atomic level. dntb.gov.uaunibo.it These in silico methods can predict and analyze the binding of this compound to its target proteins, providing insights that are often difficult to obtain through experimental methods alone. unipa.it

Molecular docking can be used to predict the preferred binding pose of this compound within the binding site of a target protein, such as the pore of an ion channel. nih.gov This helps to identify key amino acid residues involved in the interaction. Following docking, MD simulations can be performed to model the dynamic behavior of the ligand-protein complex over time. dntb.gov.ua These simulations provide a detailed view of the stability of the interaction, the conformational changes induced in the protein upon ligand binding, and the energetic contributions of various forces (e.g., hydrogen bonds, hydrophobic interactions) to the binding affinity. nih.govmdpi.com

Advanced techniques like steered molecular dynamics (SMD) can simulate the unbinding of the ligand from its target, which can help in understanding the kinetics of the interaction and provide insights into the mechanism of inhibition. nih.gov Furthermore, these computational approaches can be used to screen virtual libraries of amiloride (B1667095) analogs against known or newly identified targets, guiding the rational design of new compounds with improved potency or selectivity. unibo.it

Table 4: Computational Approaches for Studying Ligand-Target Interactions

Computational MethodDescriptionApplication to this compound
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govPredict the binding mode of this compound in the pore of ENaC or other ion channels.
Molecular Dynamics (MD) SimulationSimulates the physical movements of atoms and molecules over time, providing detailed information on the dynamic behavior of the system. dntb.gov.uaAssess the stability of the predicted binding pose, analyze conformational changes in the target protein, and calculate binding free energies.
Free Energy Perturbation (FEP)A method to calculate the difference in free energy between two states, often used to predict the relative binding affinities of a series of similar ligands. unibo.itPredict how modifications to the tert-butyl group would affect binding affinity to its target, guiding lead optimization.
Quantum Mechanics/Molecular Mechanics (QM/MM)A hybrid method that treats a small, critical part of the system (e.g., the ligand and active site) with high-accuracy quantum mechanics and the rest with classical molecular mechanics. unipa.itProvide a more accurate description of electronic effects, such as charge transfer and polarization, during the binding event.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.